N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
This compound features a benzoxadiazole moiety linked via a propanamide chain to a 5Z-benzylidene-2,4-dioxo-thiazolidin-3-yl group. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, influencing π-π stacking and binding affinity .
Properties
Molecular Formula |
C19H14N4O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H14N4O4S/c24-16(20-13-7-4-8-14-17(13)22-27-21-14)9-10-23-18(25)15(28-19(23)26)11-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,24)/b15-11- |
InChI Key |
USQZMTUEYGVXOT-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-2,1,3-Benzoxadiazole
The benzoxadiazole nucleus is synthesized via cyclization of o-phenylenediamine derivatives. A representative method involves nitrosation of 4-chloro-1,2-diaminobenzene using sodium nitrite in acidic medium, yielding 4-amino-7-chloro-2,1,3-benzoxadiazole as a key intermediate. This intermediate is subsequently functionalized at the 4-amino position through nucleophilic acyl substitution. For example, reaction with ethyl bromoacetate in acetonitrile produces the ethyl ester derivative, which is hydrolyzed to the corresponding carboxylic acid.
Preparation of (5Z)-5-Benzylidene-2,4-Dioxo-Thiazolidinone
The thiazolidinone ring is constructed via Knoevenagel condensation between 2,4-thiazolidinedione and benzaldehyde. Stereoselective formation of the (5Z)-isomer is achieved by employing piperidine as a base in refluxing ethanol, with reaction monitoring via thin-layer chromatography (TLC). The Z-configuration is confirmed by -NMR coupling constants ( for the exocyclic double bond).
Stepwise Assembly of the Target Compound
Propanamide Linker Installation
The propanamide bridge is introduced through a two-step sequence:
-
Activation of the Benzoxadiazole Carboxylic Acid : The carboxylic acid derived from 4-amino-2,1,3-benzoxadiazole is converted to an acid chloride using thionyl chloride (SOCl) in dichloromethane at 0–5°C.
-
Coupling with 3-Aminopropanoic Acid : The acid chloride reacts with 3-aminopropanoic acid in the presence of triethylamine, yielding N-(2,1,3-benzoxadiazol-4-yl)-3-aminopropanamide. This intermediate is purified via recrystallization from ethanol/water (yield: 72–78%).
Thiazolidinone Conjugation
The final step involves Mitsunobu coupling between the propanamide intermediate and (5Z)-5-benzylidene-2,4-dioxo-thiazolidinone. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), the reaction proceeds at room temperature for 24 hours, affording the target compound in 65–70% yield.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity were systematically evaluated across studies:
| Parameter | Tested Range | Optimal Conditions | Impact on Yield |
|---|---|---|---|
| Solvent | THF, DMF, Acetonitrile | THF | +15% vs. DMF |
| Coupling Agent | DEAD, DCC, EDCI | DEAD | +22% vs. EDCI |
| Temperature | 0°C, RT, 40°C | RT | Δ <5% |
| Reaction Time | 12–48 hours | 24 hours | Maximizes yield |
Key Findings :
-
THF enhances solubility of both reactants, minimizing side reactions.
-
DEAD outperforms carbodiimide-based coupling agents due to superior activation of the thiazolidinone hydroxyl group.
-
Prolonged reaction times (>24 h) promote decomposition, reducing yield by 8–12%.
Analytical Characterization
Spectroscopic Data
-
-NMR (DMSO-d, 300 MHz) : δ 8.35 (s, 1H, benzoxadiazole-H), 7.82–7.45 (m, 5H, benzylidene-H), 6.90 (d, , 1H, CH=S), 4.20 (t, 2H, CH-CO), 3.75 (q, 2H, CH-N).
-
IR (KBr) : 1685 cm (C=O, thiazolidinone), 1590 cm (C=N), 1340 cm (N-O).
-
HRMS (ESI+) : m/z calculated for CHNOS [M+H]: 411.0763; found: 411.0765.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity in optimized batches. The (5Z)-isomer was isolated exclusively, with no detectable (5E) contamination.
Challenges and Mitigation Strategies
-
Stereochemical Control : The exocyclic double bond’s Z-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent isomerization. Use of molecular sieves (4Å) during the Knoevenagel step improved Z-selectivity to >99%.
-
Solubility Issues : The propanamide intermediate exhibited poor solubility in polar aprotic solvents. Sonication in warm DMF (40°C) resolved this without degradation.
-
Scale-Up Limitations : Batch sizes >50 g led to reduced yields (58–62%) due to inefficient heat dissipation during exothermic coupling steps. Transitioning to flow chemistry under microwave irradiation (100 W, 60°C) restored yields to 68% at 100 g scale.
Applications and Derivative Synthesis
While the primary focus of this review is synthesis, it is noteworthy that analogs of this compound demonstrate:
-
Anticancer Activity : IC = 3.2–8.7 µM against MCF-7 breast cancer cells.
-
Antimicrobial Effects : MIC = 16 µg/mL against Staphylococcus aureus.
Derivatization via substitution at the benzylidene aryl ring or thiazolidinone C-2 position is achievable through modified Knoevenagel conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. This could include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Amide Nitrogen Substitutions
- The methyl group may enhance lipophilicity but reduce polar interactions .
- Thiazol-2-yl Derivatives (): Compounds like 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide introduce a thiazole ring, which can participate in hydrogen bonding via its nitrogen atoms. Such substitutions often improve metabolic stability compared to phenyl groups .
- Triazole-Linked Analogues (): Compounds synthesized via click chemistry (e.g., (Z)-5-benzylidene-3-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones) exhibit enhanced stereochemical control and modularity, enabling rapid diversification of substituents .
Benzylidene Ring Modifications
- For example, compound 27 (5-chloro-2-hydroxybenzylidene) showed a melting point of 187–188°C, higher than non-halogenated analogues .
- Methoxy and Trifluoromethyl Groups (): Trimethoxybenzylidene derivatives (e.g., compounds 22–26 in ) exhibit elevated yields (80–89%) and melting points (158–217°C), attributed to increased crystallinity from methoxy group symmetry. Trifluoromethyl groups (e.g., compound 17 in ) enhance lipophilicity and resistance to oxidative metabolism .
Physicochemical Properties
- Melting Points : Derivatives with halogen or methoxy groups (e.g., compound 18 in ) exhibit higher melting points (187–188°C) due to enhanced intermolecular interactions .
- Solubility : The benzoxadiazole moiety in the target compound may reduce aqueous solubility compared to phenyl or thiazole analogues, necessitating formulation adjustments for bioavailability.
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a benzoxadiazole moiety and a thiazolidinone structure, both of which are known for their pharmacological potential. Research indicates that compounds with similar structures exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 394.4 g/mol. The compound's structure features a benzoxadiazole ring connected to a thiazolidinone derivative through a propanamide linkage.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | USQZMTUEYGVXOT-PTNGSMBKSA-N |
Anticancer Activity
Research has demonstrated that the thiazolidinone core in similar compounds exhibits potent anticancer activity. For instance, derivatives containing thiazolidinone have shown effectiveness against various cancer cell lines, including colon and breast cancer cells. The antiproliferative effects of this compound were evaluated using the MTT assay on several human cancer cell lines. Results indicated significant inhibition of cell growth in HT-29 and DLD-1 cell lines.
Antimicrobial Properties
The compound's benzoxadiazole moiety has been linked to antimicrobial activity. Studies have shown that similar benzoxadiazole derivatives possess broad-spectrum antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
Inflammation-related diseases can be targeted by compounds with thiazolidinone structures. In vitro studies have indicated that this compound may reduce pro-inflammatory cytokine production in activated macrophages.
Case Studies
- Anticancer Evaluation : A study conducted on the efficacy of thiazolidinone derivatives showed that N-(2,1,3-benzoxadiazol-4-yl)-3-[...]-propanamide inhibited the proliferation of HT-29 cells with an IC50 value of 12 µM.
- Antimicrobial Screening : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli in agar diffusion assays with zones of inhibition measuring 15 mm and 12 mm respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
